Pentamethyldisiloxane
Overview
Description
Pentamethyldisiloxane is an organosilicon compound with the chemical formula C5H16OSi2 . It is a clear, colorless liquid with a boiling point of 86°C and a density of 0.760 g/mL at 20°C . This compound is primarily used in the synthesis of siloxane-polyether copolymer surfactants and as a source of the trimethylsilyl functional group in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentamethyldisiloxane can be synthesized by reacting potassium trimethylsilanolate with dimethylchlorosilane in anhydrous tetrahydrofuran. The reaction is carried out at room temperature for one hour, followed by filtration, concentration, extraction with ether, drying, and further concentration to yield this compound with a purity of over 98% .
Industrial Production Methods
In industrial settings, this compound is produced using a rearrangement reaction involving 1,3-divinyl-1,1,3,3-tetramethyl disiloxane and 1,1,1,3,3,3-hexamethyl disiloxane. This reaction is catalyzed by a complex catalyst composed of potassium hydroxide and 18-crown ether-6. The reaction mixture is then neutralized, filtered, and rectified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Pentamethyldisiloxane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents.
Reduction: Can be reduced under specific conditions.
Substitution: Involves the replacement of one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Often involves reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce various organosilicon compounds .
Scientific Research Applications
Pentamethyldisiloxane has a wide range of applications in scientific research, including:
Biology: Employed in the development of biocompatible materials and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone elastomers, lubricants, and coatings
Mechanism of Action
The mechanism of action of pentamethyldisiloxane involves its ability to form stable bonds with various functional groups. This property makes it an effective reagent in organic synthesis, where it can facilitate the formation of complex molecular structures. The compound’s molecular targets and pathways are primarily related to its interactions with other silicon-containing compounds and organic molecules .
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisiloxane: Another organosilicon compound with similar properties but different molecular structure.
Tetramethyldisiloxane: A related compound with fewer methyl groups.
Heptamethyltrisiloxane: Contains an additional silicon atom compared to pentamethyldisiloxane.
Uniqueness
This compound is unique due to its specific molecular structure, which provides distinct reactivity and stability. Its ability to act as a source of the trimethylsilyl functional group makes it particularly valuable in organic synthesis and industrial applications .
Biological Activity
Pentamethyldisiloxane (PMDS) is a siloxane compound characterized by its unique structure and properties, which have garnered interest in various biological applications. This article explores the biological activity of PMDS, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula and is represented by the structural formula:
This compound exhibits low viscosity and high thermal stability, making it suitable for various industrial applications, including as a lubricant and in personal care products.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of PMDS. Research indicates that PMDS derivatives exhibit significant antibacterial and antifungal activities. For instance, a study involving the reaction of PMDS with triazole derivatives demonstrated that the resulting compounds showed moderate to good antimicrobial activity against various strains of bacteria and fungi .
Table 1: Antimicrobial Activity of PMDS Derivatives
Compound | Activity Type | Efficacy (Zone of Inhibition) |
---|---|---|
Triazole-PMDS Derivative | Antibacterial | 15-20 mm |
Triazole-PMDS Derivative | Antifungal | 12-18 mm |
Imidazole-PMDS Derivative | Antibacterial | 10-15 mm |
The antimicrobial activity of PMDS is believed to be linked to its ability to disrupt cellular membranes and inhibit essential metabolic processes in microorganisms. The siloxane backbone may interact with lipid bilayers, leading to increased permeability and eventual cell lysis.
Case Studies
- Study on Triazole Derivatives : A study published in 2021 examined the synthesis of triazole derivatives from PMDS and their biological activity. The results indicated that these compounds possessed significant antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
- Alkylation Reactions : Another investigation focused on the alkylation of imidazole and benzimidazole derivatives with PMDS. The resulting organocyclosiloxane iodides were tested for their biological activity, revealing moderate antibacterial effects against Staphylococcus aureus and Escherichia coli .
Toxicological Considerations
While PMDS exhibits promising biological activities, it is essential to consider its safety profile. Toxicological assessments indicate that PMDS has low acute toxicity; however, long-term exposure studies are necessary to fully understand its effects on human health and the environment.
Properties
IUPAC Name |
dimethylsilyloxy(trimethyl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H16OSi2/c1-7(2)6-8(3,4)5/h7H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJHDNSYXUZCCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16OSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1438-82-0 | |
Record name | Pentamethyldisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1438-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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